molecular formula C7H7BrN2O B13683698 6-Bromo-5-methylnicotinamide

6-Bromo-5-methylnicotinamide

Cat. No.: B13683698
M. Wt: 215.05 g/mol
InChI Key: FMQDWICFTBECNF-UHFFFAOYSA-N
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Description

6-Bromo-5-methylnicotinamide is a pyridine derivative characterized by a bromine atom at the 6-position and a methyl group at the 5-position of the nicotinamide backbone. As a nicotinamide analog, it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural features, including the electron-withdrawing bromine and the hydrophobic methyl group, influence its reactivity, solubility, and binding affinity in biological systems .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

6-bromo-5-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

FMQDWICFTBECNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-5-methylnicotinamide involves several steps. One common method includes the bromination of 5-methylnicotinamide. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6th position .

Another method involves the use of a one-pot nitrodebromination and methyl bi-functionalization process. This method treats 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated sulfuric acid and nitric acid, resulting in moderate yields .

Chemical Reactions Analysis

6-Bromo-5-methylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-5-methylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it is likely to influence pathways related to NAD+ metabolism, which plays a crucial role in cellular energy production and regulation. The bromine and methyl substitutions may enhance its binding affinity and specificity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds exhibit structural similarities to 6-Bromo-5-methylnicotinamide, differing primarily in substituent type, position, or functional groups:

Compound Name Molecular Formula Key Substituents Functional Group Applications Reference
This compound C₇H₇BrN₂O 6-Br, 5-CH₃ Amide Pharmaceutical intermediates
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide C₉H₁₀BrClN₂O₂ 6-Br, 2-Cl, N-methoxy, N-methyl Amide Specialty chemical synthesis
5-Bromo-6-methoxynicotinic acid C₇H₆BrNO₃ 5-Br, 6-OCH₃ Carboxylic acid Agrochemical precursors
Methyl 5-bromo-6-methoxynicotinate C₈H₈BrNO₃ 5-Br, 6-OCH₃, COOCH₃ Ester Drug discovery intermediates
Ethyl 5-bromo-6-methylnicotinate C₉H₁₀BrNO₂ 5-Br, 6-CH₃, COOCH₂CH₃ Ester APIs, skincare ingredients
Key Observations:
  • Substituent Position : The placement of bromine (e.g., 5-Br vs. 6-Br) significantly alters electronic properties. For example, 5-Bromo-6-methoxynicotinic acid has a lower similarity score (0.94) to this compound due to positional isomerism and functional group differences.
  • Functional Group Impact : Amide-containing derivatives (e.g., this compound) exhibit higher polarity and hydrogen-bonding capacity compared to ester analogs like Ethyl 5-bromo-6-methylnicotinate . This affects their pharmacokinetic profiles and synthetic utility.

Spectroscopic and Analytical Data

Infrared (IR) spectroscopy highlights functional group distinctions:

  • Ester Derivatives : Methyl 5-bromo-6-methoxynicotinate shows strong IR absorption at ~1748 cm⁻¹ (ester C=O stretch) and 1257 cm⁻¹ (C-O stretch) , whereas amides like this compound exhibit characteristic N-H stretches (~3300 cm⁻¹) and amide I/II bands (~1650–1550 cm⁻¹).
  • Elemental Analysis : Substituted phenyl 5-Bromo-2-chloronicotinates (e.g., C% 48.08 found vs. 48.38 theoretical) demonstrate high purity, comparable to this compound, but their synthesis routes differ due to chloro and methoxy substituents.

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